molecular formula C10H17N3O B13213559 1-(Butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

1-(Butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B13213559
M. Wt: 195.26 g/mol
InChI Key: XAQWSSIWJRLEOH-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine with ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid through addition, oximization, and esterification reactions . The reaction conditions are generally mild, and the yields are high.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(Butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific structural features and the potential for diverse applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-butan-2-yl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C10H17N3O/c1-3-7(2)13-9-6-11-5-4-8(9)10(14)12-13/h7,11H,3-6H2,1-2H3,(H,12,14)

InChI Key

XAQWSSIWJRLEOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(CCNC2)C(=O)N1

Origin of Product

United States

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